

Physical and chemical characteristics of Triazolo[4,3-a]pyridin-7-amine hydrochloride

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Compound of Interest

Compound Name: [1,2,4]Triazolo[4,3-a]pyridin-7-amine

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An In-Depth Technical Guide to the Physical and Chemical Characteristics of Triazolo[4,3-a]pyridin-7-amine hydrochloride

Foreword for the Modern Drug Discovery Professional:

The [1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics. [2] Its rigid, planar geometry and strategic placement of nitrogen atoms make it an exceptional core for developing agents that modulate complex biological targets, from enzyme inhibitors to protein-protein interaction disruptors. [4][5] This guide focuses on a specific, high-value derivative: Triazolo[4,3-a]pyridin-7-amine hydrochloride. As a key synthetic intermediate, this compound serves as a critical launchpad for the synthesis of compound libraries aimed at targets such as PD-1/PD-L1 in immuno-oncology. [4][6]

This document moves beyond a simple data sheet. It is structured as a practical technical guide for the laboratory scientist. We will delve into the compound's structural and physicochemical properties, provide validated protocols for its characterization, and discuss its stability and handling from an application-focused perspective. The causality behind experimental choices is explained to empower researchers to not only use this building block but to understand its behavior and potential.

Section 1: Chemical Identity and Core Structure

Triazolo[4,3-a]pyridin-7-amine hydrochloride is a heterocyclic aromatic compound presented as its hydrochloride salt. The salt form is crucial as it typically enhances aqueous solubility and improves the stability of the solid material, making it more amenable to laboratory handling and reaction setup compared to its free base.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	[1][2][3]triazolo[4,3-a]pyridin-7-amine;hydrochloride	[1]
CAS Number	1598386-14-1	[1][6]
Molecular Formula	C ₆ H ₇ CIN ₄	[1]
Molecular Weight	170.60 g/mol	[1][6]

| Synonyms | 7-Amino-[1][2][3]triazolo[4,3-a]pyridine Hydrochloride |[1] |

The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The amine group at the C7 position is a key functional handle for further chemical modification, enabling the attachment of various side chains to explore structure-activity relationships (SAR).

Caption: Chemical structure of Triazolo[4,3-a]pyridin-7-amine hydrochloride.

Section 2: Physicochemical Properties and Characterization

Understanding the fundamental physical properties of a building block is paramount for its effective use in synthesis and for interpreting analytical data.

Table 2: Physical and Computed Properties

Property	Value	Significance & Comments	Source
Appearance	Solid	Expected for a small, crystalline organic salt.	[1]
Exact Mass	170.0359 g/mol	For the free base; critical for high-resolution mass spectrometry confirmation.	[1]
TPSA	56.2 Å ²	The Topological Polar Surface Area suggests moderate cell permeability.	[1]
H-Bond Donors	2	From the primary amine group.	[1]
H-Bond Acceptors	3	Nitrogen atoms in the heterocyclic system.	[1]

| Storage | 2-8°C, Inert Atmosphere | Recommended for maintaining long-term chemical integrity. |[\[1\]](#)[\[6\]](#) |

Melting Point Analysis

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities or residual solvent. While a specific melting point for this compound is not widely published, its determination is a fundamental quality control step.

Protocol: Melting Point Determination

- Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

- Instrumentation: Use a calibrated digital melting point apparatus.
- Measurement:
 - Set a rapid heating ramp (10-20 °C/min) to approximate the melting range.
 - Prepare a second sample and heat to approximately 20 °C below the estimated melting point.
 - Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). A pure sample should have a range of <2 °C.

Solubility Profile

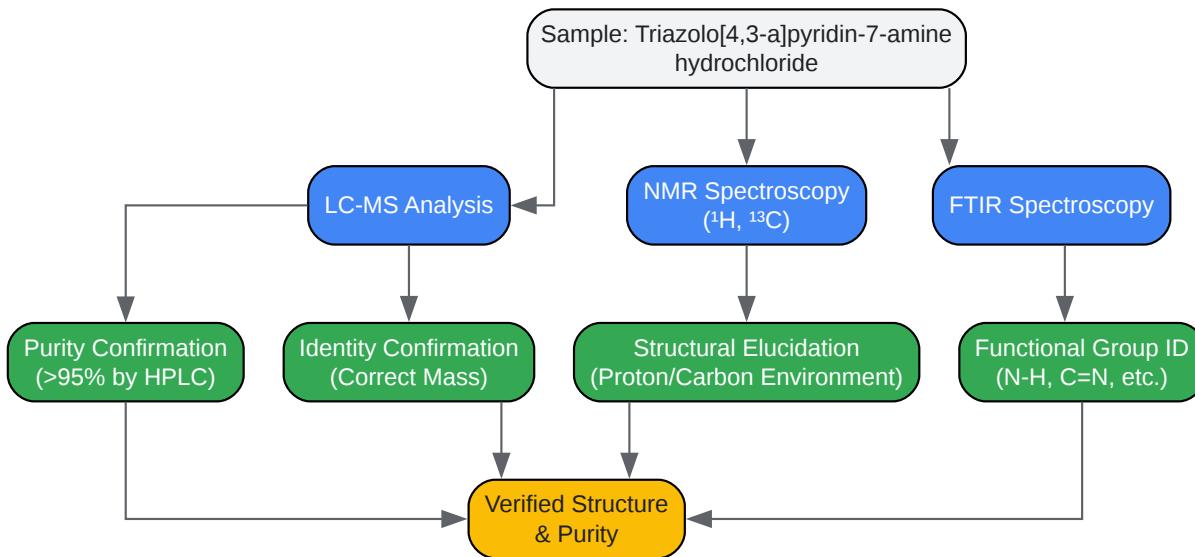
The hydrochloride salt structure suggests good solubility in polar protic solvents. A qualitative and quantitative understanding of solubility is essential for selecting appropriate reaction solvents, purification methods, and analytical conditions (e.g., for NMR or HPLC).

Protocol: Qualitative Solubility Assessment at Ambient Temperature

- Setup: Add approximately 5-10 mg of the compound to a series of vials.
- Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane, Ethyl Acetate).
- Observation: Agitate the vials for 1-2 minutes. Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble.
- Rationale: This rapid test informs the choice of solvents for subsequent work. For instance, high solubility in DMSO makes it an excellent choice for NMR analysis, while solubility in methanol or water would be advantageous for purification via crystallization or for certain reaction types.

Section 3: Analytical Characterization Workflow

A multi-technique analytical approach is required for the unambiguous confirmation of the structure and purity of Triazolo[4,3-a]pyridin-7-amine hydrochloride. The following workflow represents a self-validating system where each technique provides complementary information.



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Caption: A logical workflow for the comprehensive analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the specific arrangement of atoms in the molecule.

- Expected ^1H NMR Spectrum (in DMSO-d_6): The spectrum should reveal distinct signals for the protons on the heterocyclic core. Protons on the pyridine ring will appear in the aromatic region (approx. 7.0-9.0 ppm). The proton on the triazole ring is also expected in this downfield region. The amine ($-\text{NH}_2$) protons may appear as a broad singlet, and its chemical shift can be concentration-dependent and will exchange upon addition of D_2O .
- Expected ^{13}C NMR Spectrum: The spectrum should show six distinct signals for the six carbon atoms of the fused ring system, consistent with the proposed structure.

Protocol: NMR Sample Preparation and Acquisition

- Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes polar compounds and allows for the observation of exchangeable N-H protons.
- Acquisition:
 - Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
 - Acquire a broadband proton-decoupled ¹³C NMR spectrum.
- Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure. 2D NMR experiments like COSY and HSQC can be employed for unambiguous assignment if needed.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

Protocol: LC-MS Analysis

- Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides simultaneous purity data (from the chromatogram) and mass confirmation (from the mass spectrum).
- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Instrumentation: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). The formic acid ensures the analyte is protonated for positive ion detection.
- Detection: Employ an Electrospray Ionization (ESI) source in positive ion mode.
- Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated free base ([M+H]⁺) at an m/z value consistent with its calculated exact mass

$(C_6H_6N_4 + H^+ = 135.0665)$. The HPLC chromatogram will indicate the purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

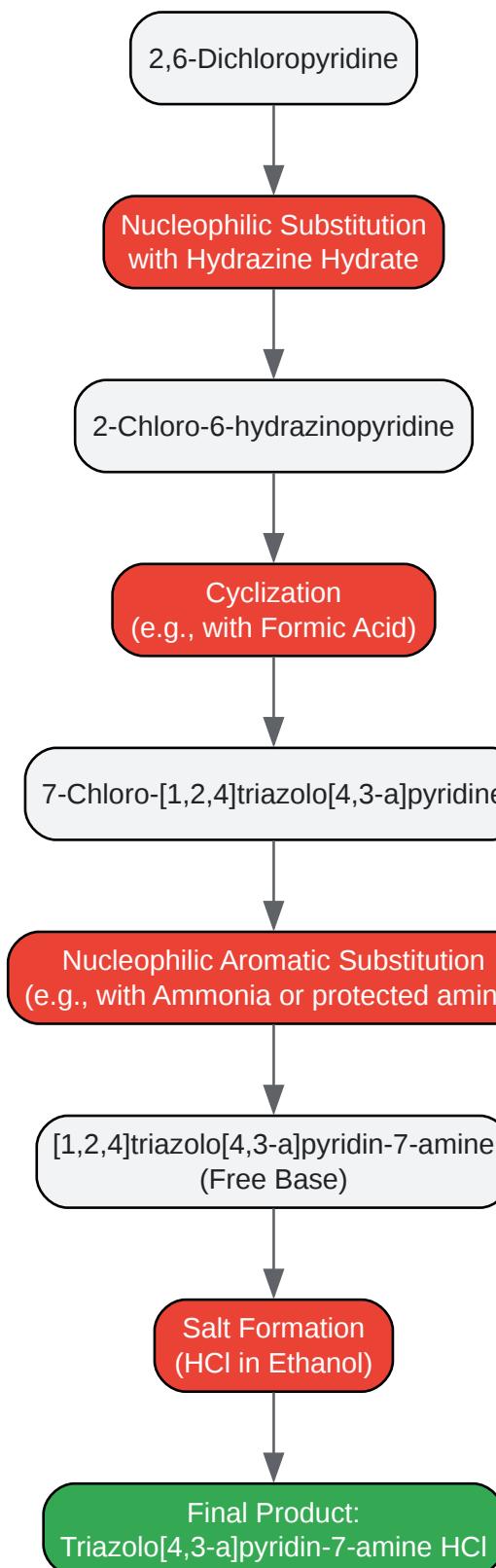
Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
- Expected Peaks: Based on data from structurally similar compounds, key absorbances are expected[7][8]:
 - $\sim 3400\text{-}3200 \text{ cm}^{-1}$: N-H stretching vibrations from the primary amine.
 - $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 1650\text{-}1500 \text{ cm}^{-1}$: C=N and C=C stretching vibrations characteristic of the fused aromatic ring system.

Section 4: Synthesis, Stability, and Handling

Plausible Synthetic Pathway

While specific preparations for the 7-amino derivative are proprietary or not widely published, a plausible route can be conceptualized based on established syntheses of the[1][2][3]triazolo[4,3-a]pyridine core.[9][10] A common strategy involves the cyclocondensation of a hydrazine derivative with a substituted pyridine.

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Caption: A proposed synthetic route for Triazolo[4,3-a]pyridin-7-amine hydrochloride.

Chemical Stability and Safe Handling

Proper storage and handling are essential to maintain the quality and ensure the safety of personnel.

- **Stability:** The compound is reported to be stable under normal conditions.[3] As a hydrochloride salt of an aromatic amine, it is generally more resistant to air oxidation than its corresponding free base.
- **Incompatibilities:** Avoid contact with strong oxidizing agents, which could lead to decomposition.[3]
- **Storage:** Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake and potential degradation over long periods.[1][6][11]

Safety Precautions:

While a specific toxicological profile is not thoroughly investigated, standard laboratory precautions for handling chemical intermediates should be followed.[11]

- **Personal Protective Equipment (PPE):** Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- **Engineering Controls:** Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
- **First Aid:**
 - **Skin Contact:** Wash off immediately with plenty of soap and water.[3]
 - **Eye Contact:** Rinse cautiously with water for several minutes.[3]
 - **Inhalation:** Move to fresh air.[3]

Conclusion

Triazolo[4,3-a]pyridin-7-amine hydrochloride is a high-value chemical building block with significant potential in drug discovery and development. Its defined structure, characterized by the fused heterocyclic core and a reactive amine handle, makes it an ideal starting point for synthetic exploration. This guide has provided a comprehensive overview of its identity, physicochemical properties, and analytical characterization. By employing the detailed protocols and understanding the rationale behind them, researchers can confidently utilize this compound in their synthetic programs, ensuring both the quality of their results and the safety of their operations.

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